SN(IV)Mesoporphyrinixdichloride
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Overview
Description
SN(IV) Mesoporphyrin IX Dichloride: is a porphyrin derivative that serves as a potent inhibitor of heme oxygenase. This compound is widely used in the study of heme degradation and has significant applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SN(IV) Mesoporphyrin IX Dichloride involves the reaction of mesoporphyrin IX with tin(IV) chloride. The reaction typically occurs in a solvent such as dichloromethane under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of SN(IV) Mesoporphyrin IX Dichloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: SN(IV) Mesoporphyrin IX Dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while reduction can lead to the formation of reduced tin complexes .
Scientific Research Applications
SN(IV) Mesoporphyrin IX Dichloride has a wide range of scientific research applications, including:
Mechanism of Action
SN(IV) Mesoporphyrin IX Dichloride exerts its effects by inhibiting the activity of heme oxygenase, an enzyme responsible for the degradation of heme. The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of heme into biliverdin, carbon monoxide, and free iron . This inhibition leads to a decrease in heme degradation and a subsequent reduction in the production of bilirubin .
Comparison with Similar Compounds
Tin Protoporphyrin IX: Another tin-based porphyrin derivative with similar inhibitory effects on heme oxygenase.
Zinc Protoporphyrin IX: A zinc-based porphyrin that also inhibits heme oxygenase but with different potency and specificity.
Cobalt Protoporphyrin IX: A cobalt-based porphyrin with heme oxygenase inhibitory properties.
Uniqueness: SN(IV) Mesoporphyrin IX Dichloride is unique due to its high potency and specificity as a heme oxygenase inhibitor. Its ability to effectively inhibit heme degradation makes it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C34H36Cl2N4O4Sn |
---|---|
Molecular Weight |
754.3 g/mol |
IUPAC Name |
3-[5-(2-carboxyethyl)-22,22-dichloro-14,19-diethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C5N4[Sn](N2C1=CC6=NC(=C5)C(=C6C)CC)(Cl)Cl)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Origin of Product |
United States |
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